Selinidin

描述

属性

IUPAC Name |

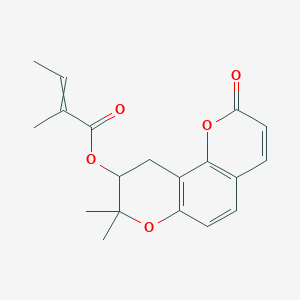

(8,8-dimethyl-2-oxo-9,10-dihydropyrano[2,3-h]chromen-9-yl) 2-methylbut-2-enoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20O5/c1-5-11(2)18(21)22-15-10-13-14(24-19(15,3)4)8-6-12-7-9-16(20)23-17(12)13/h5-9,15H,10H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRHCDWLSHIIIIT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=C(C)C(=O)OC1CC2=C(C=CC3=C2OC(=O)C=C3)OC1(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

科学研究应用

Antiallergic Properties

Selinidin has been shown to suppress IgE-mediated mast cell activation, which is crucial for allergic responses. Research indicates that this compound inhibits the release of beta-hexosaminidase, synthesis of leukotriene C4, and production of tumor necrosis factor-alpha without affecting IgE-Fc epsilonRI binding . This suggests a potential therapeutic role in preventing allergic inflammation by targeting multiple steps in the Fc epsilonRI-mediated signaling pathway.

Case Study: Mast Cell Activation

- Objective: Investigate the effects of this compound on mast cell activation.

- Methodology: Bone marrow-derived mast cells were treated with this compound.

- Results: Significant attenuation of beta-hexosaminidase release and leukotriene synthesis was observed, indicating reduced mast cell degranulation.

Anticancer Activity

This compound exhibits promising anticancer properties through mechanisms such as apoptosis induction in cancer cell lines. In vitro studies have demonstrated that this compound can stimulate cell cycle arrest at the G2/M phase and increase caspase production, leading to programmed cell death in breast cancer cells .

Case Study: Breast Cancer Cell Line (MCF-7)

- Objective: Assess the anticancer effects of this compound on MCF-7 cells.

- Methodology: Cells were treated with varying concentrations of this compound.

- Results: this compound induced significant apoptosis and reduced cell viability, suggesting its potential as an anticancer agent.

Anti-inflammatory Effects

The compound has been linked to anti-inflammatory properties by modulating cytokine production. This compound may inhibit pro-inflammatory cytokines like interleukin-6 and tumor necrosis factor-alpha, potentially benefiting conditions characterized by chronic inflammation .

Data Table: Anti-inflammatory Effects of this compound

| Cytokine | Effect of this compound | Mechanism |

|---|---|---|

| IL-6 | Decreased | Modulation of NF-kB signaling |

| TNF-alpha | Decreased | Inhibition of mast cell activation |

Agricultural Applications

This compound's role extends to agriculture, where it may enhance plant growth and disease resistance. Research indicates that compounds similar to this compound can improve nutrient uptake and confer antifungal properties to crops .

Case Study: Crop Fertilization

- Objective: Evaluate the effects of this compound on radish plant growth.

- Methodology: Application of this compound as a nano-fertilizer.

- Results: Enhanced disease resistance and improved growth metrics were observed compared to control groups.

Mechanistic Insights

The mechanisms underlying the biological activities of this compound are still being explored. Key hypotheses include its role in oxidative stress reduction, modulation of immune responses, and direct interactions with cellular signaling pathways involved in inflammation and cancer progression.

相似化合物的比较

Key Findings:

Structural Diversity: this compound’s heterocyclic ring and branched chain enable three hydrogen bonds with CYP residues (Arg329, Asn133, Phe134) and two bonds with STING (Gln266), distinguishing it from simpler coumarins like isopimpinellin . In contrast, dihydrosamidin, another coumarin, primarily interacts with androgen receptors but lacks documented binding to CYP/STING .

Pharmacological Efficacy: Anti-allergic Activity: this compound uniquely inhibits phospholipase C-gamma1, p38 MAPK, and IkappaB-alpha phosphorylation, blocking mast cell activation . No similar mechanisms are reported for dihydrosamidin or valtratum. Hepatoprotection: this compound’s binding to CYP (distance: 1.811 Å) and STING (2.461 Å) correlates with reduced oxidative stress and liver necrosis in CCl4-intoxicated rats, outperforming whole T. polium extracts in targeted efficacy .

Synergistic Effects: this compound’s activity is enhanced in T. polium extracts due to synergy with flavonoids (e.g., rhoifolin) and terpenes (e.g., valtratum), which collectively improve antioxidant and anti-inflammatory outcomes .

ADMET Profile :

- This compound exhibits superior oral bioavailability compared to valtratum and dihydrosamidin, positioning it as a lead candidate for drug development .

准备方法

Extraction from Selinum vaginatum Roots

Selinidin is most commonly isolated from the roots of Selinum vaginatum, a Himalayan herb renowned for its medicinal properties. The extraction process typically involves the following steps:

-

Plant Material Preparation : Fresh or dried roots are pulverized into a fine powder to increase surface area for solvent interaction.

-

Solvent Extraction : Methanol or petroleum ether is employed as the primary solvent due to its efficacy in dissolving non-polar coumarin derivatives. In one protocol, a methanol extract yielded significant antioxidant activity, attributed to its phenolic and coumarin content.

-

Chromatographic Purification : The crude extract undergoes column chromatography using silica gel. Elution with a gradient of petroleum ether and ethyl acetate (9:1 to 7:3) isolates this compound, with purity confirmed via thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy.

This method prioritizes simplicity and cost-effectiveness, though yields remain modest due to the compound’s low natural abundance.

Extraction from Angelica keiskei (Ashitaba) Sap

An alternative source of this compound is Angelica keiskei, a Japanese herb known for its thick, yellow sap. A patented industrial-scale method optimizes yield and purity:

-

Sap Collection : Stems are cut to exude sap, which is harvested within 24 hours to prevent degradation.

-

Pasteurization and Stabilization : The sap is heated at 90°C for 30 minutes to inactivate enzymes, then mixed with cyclodextrin to enhance solubility and stability.

-

Sterilization and Lyophilization : The mixture is sterilized at 121°C for 15 minutes, freeze-dried, and pulverized through a 100-mesh sieve to produce a fine powder containing this compound and other coumarins.

This approach achieves higher reproducibility and scalability, making it suitable for pharmaceutical applications.

Industrial-Scale Production

Industrial methods refine natural extraction protocols to meet commercial demands. Key advancements include:

-

High-Performance Liquid Chromatography (HPLC) : Replaces traditional column chromatography for faster separation and higher resolution.

-

Solvent Recycling Systems : Minimize waste by recovering and reusing petroleum ether and ethyl acetate.

-

Quality Control Metrics : HPLC-MS and gas chromatography (GC) ensure batch-to-batch consistency, with purity thresholds exceeding 95%.

A comparative analysis of natural vs. industrial methods reveals trade-offs:

| Parameter | Selinum vaginatum Extraction | Angelica keiskei Sap Method |

|---|---|---|

| Yield | 0.2–0.5% (dry weight) | 1.2–1.8% (sap volume) |

| Purity | 85–90% | 92–95% |

| Scalability | Limited | High |

| Cost | Low | Moderate |

Challenges and Innovations

Limitations of Current Methods

常见问题

Basic Research Questions

Q. What methodologies are recommended for characterizing Selinidin’s structural identity and purity in novel synthesis?

- Methodological Answer : Use nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) to confirm molecular structure, high-performance liquid chromatography (HPLC) for purity assessment (>95%), and elemental analysis to validate stoichiometry. For novel compounds, provide full spectral data (IR, MS) and compare with literature values for known analogs . Reproducibility requires detailed experimental logs, including solvent systems, temperature, and reaction times .

Q. What experimental parameters are critical for optimizing this compound synthesis to ensure reproducibility?

- Methodological Answer : Key parameters include:

- Catalyst selection : Acid/base catalysts and their molar ratios.

- Reaction time/temperature : Thermal stability studies to avoid decomposition.

- Purification : Column chromatography solvents (e.g., hexane/ethyl acetate gradients) or recrystallization conditions.

Document all deviations and validate yields via triplicate trials .

Q. How should researchers approach initial pharmacological screening of this compound to establish baseline bioactivity?

- Methodological Answer : Conduct in vitro assays (e.g., enzyme inhibition for CYP450 isoforms) at physiological pH and temperature. Use cell-based models (e.g., hepatocytes) for cytotoxicity profiling (IC₅₀ values). Include positive controls (e.g., ketoconazole for CYP3A4 inhibition) and validate results with dose-response curves .

Advanced Research Questions

Q. What computational strategies are effective in modeling this compound’s molecular interactions with targets like CYP and STING receptors?

- Methodological Answer : Employ molecular docking (AutoDock Vina, Schrödinger) to predict binding affinities, focusing on hydrogen-bond interactions (e.g., this compound’s heterocyclic ring with Arg329 in CYP). Validate with molecular dynamics (MD) simulations (NAMD/GROMACS) to assess stability over 100+ ns. Compare binding free energies (MM-PBSA) across receptor isoforms .

Q. How can researchers resolve contradictions between in vitro and in vivo pharmacokinetic data for this compound?

- Methodological Answer : Address discrepancies by:

- Bioavailability analysis : Measure plasma protein binding and hepatic metabolism rates.

- Metabolite identification : Use LC-MS/MS to detect phase I/II metabolites in serum.

- Species-specific factors : Compare rodent vs. human hepatocyte metabolism. Adjust in vitro models to mimic in vivo conditions (e.g., hypoxia, shear stress) .

Q. What advanced spectroscopic techniques are necessary to confirm this compound’s stereochemical configuration?

- Methodological Answer : For chiral centers, use X-ray crystallography (single-crystal analysis) or electronic circular dichroism (ECD). Assign configurations via 2D NMR (NOESY for spatial proximity) and compare with synthetic enantiomers. Report specific rotations ([α]D²⁵) in standardized solvents .

Guidelines for Addressing Data Contradictions

- Hypothesis Testing : Replicate experiments under identical conditions (n ≥ 3) and apply statistical tests (ANOVA, t-test) to confirm significance (p < 0.05) .

- Literature Comparison : Tabulate discrepancies with prior studies (e.g., conflicting IC₅₀ values) and propose mechanistic explanations (e.g., assay pH differences) .

- Peer Review : Submit raw data (spectra, chromatograms) as supplementary materials for independent validation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。